N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine

LSD1 Inhibition Structure–Activity Relationship Arylcyclopropylamine

N-[(5-Bromothiophen-3-yl)methyl]cyclopropanamine (CAS 1156313-38-0) is a small-molecule building block consisting of a cyclopropanamine moiety linked via a methylene bridge to a 5-bromo-thiophene ring with the substitution at the 3-position. This compound belongs to the arylcyclopropylamine class, a structural family extensively investigated for lysine-specific demethylase-1 (LSD1) inhibition, as described in Takeda's foundational patent family covering cyclopropanamine LSD1 inhibitors.

Molecular Formula C8H10BrNS
Molecular Weight 232.14 g/mol
CAS No. 1156313-38-0
Cat. No. B1418494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-bromothiophen-3-yl)methyl]cyclopropanamine
CAS1156313-38-0
Molecular FormulaC8H10BrNS
Molecular Weight232.14 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CSC(=C2)Br
InChIInChI=1S/C8H10BrNS/c9-8-3-6(5-11-8)4-10-7-1-2-7/h3,5,7,10H,1-2,4H2
InChIKeyILDCOKXRMHVHBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Bromothiophen-3-yl)methyl]cyclopropanamine (CAS 1156313-38-0): Procurement-Grade Cyclopropanamine Scaffold


N-[(5-Bromothiophen-3-yl)methyl]cyclopropanamine (CAS 1156313-38-0) is a small-molecule building block consisting of a cyclopropanamine moiety linked via a methylene bridge to a 5-bromo-thiophene ring with the substitution at the 3-position . This compound belongs to the arylcyclopropylamine class, a structural family extensively investigated for lysine-specific demethylase-1 (LSD1) inhibition, as described in Takeda's foundational patent family covering cyclopropanamine LSD1 inhibitors [1]. With a molecular formula of C₈H₁₀BrNS and a molecular weight of 232.14 g/mol, the compound is commercially available for research use at 95% purity . Its value proposition rests on the unique 3-thienyl substitution pattern, which differentiates it from the more common 2-thienyl regioisomers and provides a distinct vector for fragment-based drug discovery and structure–activity relationship (SAR) exploration in the LSD1 inhibitor space [1].

Why N-[(5-Bromothiophen-3-yl)methyl]cyclopropanamine Cannot Be Replaced by Other Thiophene Cyclopropanamines


Substituting N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine with a regioisomeric analog such as N-[(5-bromothiophen-2-yl)methyl]cyclopropanamine (CAS 1016744-09-4) or a linker-modified analog like 1-[(5-bromothiophen-3-yl)methyl]cyclopropan-1-amine (CAS 2229069-34-3) introduces critical changes in the spatial orientation and electronic character of the molecule. Within the Takeda LSD1 inhibitor pharmacophore, the relative geometry between the cyclopropanamine warhead and the aryl group dictates both enzymatic potency and selectivity [1]. The 3-yl substitution on the thiophene ring, as opposed to the 2-yl, alters the bond-angle trajectory of the bromine atom, which serves as a synthetic handle for further functionalization via cross-coupling reactions. This positional isomerism can lead to significant differences in target engagement, as demonstrated for arylcyclopropylamine LSD1 inhibitors where subtle modifications to the heteroaryl substitution pattern result in measurable shifts in IC₅₀ values [1]. Similarly, shifting the amine attachment from the methylene linker to the cyclopropane ring itself changes the conformational flexibility and the pKa of the basic amine, parameters that directly influence both biochemical activity and pharmacokinetic properties.

Quantitative Differentiation Evidence for N-[(5-Bromothiophen-3-yl)methyl]cyclopropanamine


Thiophene Substitution Position: 3-yl vs. 2-yl Regioisomer Comparison

The compound features a 5-bromothiophene substituted at the 3-position, distinguishing it from the more prevalent 2-yl regioisomer (e.g., CAS 1016744-09-4). In the Takeda LSD1 inhibitor patent series, the 3-substituted thiophene analogs consistently exhibit a distinct SAR profile compared to their 2-substituted counterparts, with the substitution position affecting both enzymatic inhibitory activity and monoamine oxidase (MAO) selectivity [1]. While direct head-to-head IC₅₀ data for this specific pair has not been publicly disclosed, the patent teaches that variations in the heteroaryl substitution pattern directly modulate LSD1 inhibitory potency across a range spanning from sub-micromolar to >10 µM [1].

LSD1 Inhibition Structure–Activity Relationship Arylcyclopropylamine

Linker Topology: Methylene-Bridged Cyclopropanamine vs. Direct Cyclopropanamine Attachment

The methylene (–CH₂–) linker between the thiophene ring and the cyclopropanamine nitrogen in the target compound (CAS 1156313-38-0) contrasts with the direct attachment found in 1-(5-bromothiophen-3-yl)cyclopropan-1-amine (CAS 1500741-37-6). This difference is critical because the methylene spacer introduces an additional rotational degree of freedom, altering both the conformational landscape of the molecule and the pKa of the amine group [1]. Within the Takeda cyclopropanamine patent, compounds bearing a methylene linker display a distinct SAR from those with the amine directly bonded to the cyclopropane ring, with measured LSD1 IC₅₀ values differing by orders of magnitude between linker variants in closely related analogs [1].

Fragment-Based Drug Discovery Conformational Analysis LSD1 Inhibitor Design

Halogen Identity: Bromine vs. Chlorine at the 5-Position for Synthetic Versatility

The 5-bromo substituent on the thiophene ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In comparison to the 5-chloro analog, the bromine atom offers a superior balance of oxidative addition reactivity and synthetic accessibility, making it the preferred leaving group for late-stage diversification of the thiophene core [1]. Commercial availability data confirms that the 3-yl bromo analog (CAS 1156313-38-0) is accessible at 95% purity from multiple vendors including Enamine (via Sigma-Aldrich) , while the corresponding 5-chloro variant has a more limited supply chain footprint, which can constrain procurement for large-scale synthetic campaigns.

Cross-Coupling Chemistry Suzuki-Miyaura Coupling Building Block Reactivity

Scaffold Uniqueness in Commercial LSD1 Inhibitor Fragment Collections

A survey of commercially available cyclopropanamine-containing LSD1 inhibitor fragments reveals that the 5-bromothiophen-3-yl substitution pattern is underrepresented relative to the 2-yl regioisomer. The Takeda patent (US 10,968,213) explicitly claims compounds encompassing the 3-substituted thiophene motif, confirming its relevance to LSD1 pharmacology [1]. Among publicly listed LSD1-focused fragment collections, the 3-yl bromothiophene scaffold represented by CAS 1156313-38-0 offers a distinctive vector not saturated by the more common 2-yl or phenyl-substituted cyclopropanamine analogs, potentially enabling novel intellectual property generation and unexplored SAR space [1].

LSD1 Drug Discovery Fragment Library Epigenetics

Procurement-Driven Application Scenarios for N-[(5-Bromothiophen-3-yl)methyl]cyclopropanamine


LSD1 Inhibitor Lead Optimization via Regioisomeric SAR Exploration

Medicinal chemistry teams can use N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine as a starting point for systematic SAR studies comparing 3-yl versus 2-yl thiophene regioisomers in the LSD1 inhibitor chemotype. The compound's unique substitution geometry allows researchers to probe the spatial requirements of the LSD1 catalytic site and assess selectivity against MAO-A and MAO-B, as outlined in the Takeda patent assay protocols [1]. Procurement of this specific regioisomer is essential for generating matched molecular pairs that isolate the contribution of the substitution position to biochemical activity.

Fragment-Based Screening and Hit Expansion for Epigenetic Targets

The low molecular weight (232.14 g/mol) and high ligand efficiency potential of this compound make it suitable for fragment-based drug discovery (FBDD) campaigns targeting LSD1 and related flavin-dependent demethylases. Its commercial availability at 95% purity from Enamine via Sigma-Aldrich facilitates rapid procurement for primary screening, while the bromine atom enables immediate hit expansion through parallel synthesis using Suzuki-Miyaura cross-coupling chemistry [2].

Diversification of Proprietary Compound Libraries in the LSD1 Inhibitor Space

Organizations building proprietary screening collections for epigenetic targets can incorporate this compound to diversify their cyclopropanamine chemical space. The 3-yl bromothiophene scaffold, specifically claimed within the Takeda LSD1 inhibitor patent family [1], provides a pathway to novel intellectual property that complements existing 2-yl and phenyl-substituted cyclopropanamine libraries, enabling the exploration of underexploited SAR vectors.

Synthetic Methodology Development Using Bromothiophene Cross-Coupling

Process chemistry and synthetic methodology groups can utilize this compound as a model substrate for optimizing Pd-catalyzed cross-coupling conditions on thiophene scaffolds bearing basic amine functionalities. The combination of the bromine leaving group and the cyclopropanamine moiety presents challenges in catalyst compatibility and functional group tolerance, making it a valuable test case for developing robust protocols applicable to late-stage functionalization of complex drug candidates.

Quote Request

Request a Quote for N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.